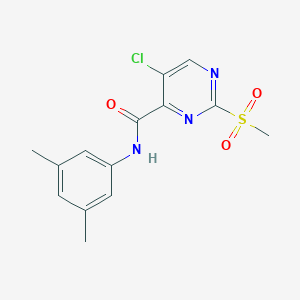![molecular formula C18H25N3O2S3 B360295 11,11-Dimethyl-4-methylsulfanyl-6-(2-morpholin-4-ylethylsulfanyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene CAS No. 903590-81-8](/img/structure/B360295.png)
11,11-Dimethyl-4-methylsulfanyl-6-(2-morpholin-4-ylethylsulfanyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” is a complex organic compound that belongs to the class of pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” typically involves multi-step organic reactions. The key steps may include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrano ring: This step may involve the use of reagents like dihydropyran.
Functionalization with methylsulfanyl and morpholinyl groups: These steps involve nucleophilic substitution reactions using reagents like methylthiol and morpholine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts like palladium or platinum may be used to facilitate certain reactions.
Control of temperature and pressure: Precise control of reaction conditions is crucial for achieving high yields.
化学反应分析
Types of Reactions
“7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of certain functional groups can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its unique structure could interact with specific biological targets, making it a promising lead compound.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-piperidinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine
- 7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-pyrrolidinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine
Uniqueness
The uniqueness of “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” lies in its specific functional groups and their arrangement. The presence of the morpholinyl group, in particular, may confer unique biological activities compared to similar compounds with different substituents.
属性
CAS 编号 |
903590-81-8 |
|---|---|
分子式 |
C18H25N3O2S3 |
分子量 |
411.6g/mol |
IUPAC 名称 |
11,11-dimethyl-4-methylsulfanyl-6-(2-morpholin-4-ylethylsulfanyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C18H25N3O2S3/c1-18(2)10-13-12(11-23-18)14-15(26-13)16(20-17(19-14)24-3)25-9-6-21-4-7-22-8-5-21/h4-11H2,1-3H3 |
InChI 键 |
GZDZFFVXAQZPJP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)C3=C(S2)C(=NC(=N3)SC)SCCN4CCOCC4)C |
规范 SMILES |
CC1(CC2=C(CO1)C3=C(S2)C(=NC(=N3)SC)SCCN4CCOCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B360214.png)
![N-[2-(benzylamino)-1-methyl-2-oxoethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B360215.png)
![2-[2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B360218.png)
![7-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B360219.png)

![2,6-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B360222.png)

![3-ethoxy-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B360228.png)
![N-{2-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B360229.png)
![4-[(4-methoxyphenyl)amino]-7,7-dimethyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B360230.png)
![N-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B360231.png)
![N-[3-(4-methoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-furamide](/img/structure/B360232.png)
![N-(4-fluorophenyl)-7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B360234.png)
![2,3,5-trimethyl-6-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B360238.png)
